1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate
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Overview
Description
1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate is a complex organic compound that features a nitrobenzoyl group, a dioxohexahydropyridazine core, and dibenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzoyl chloride with a suitable dioxohexahydropyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The final step involves esterification with benzoic acid to form the dibenzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The benzoyl and dibenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl or dibenzoate derivatives.
Scientific Research Applications
1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds share structural similarities and have applications in organic synthesis and pharmaceuticals.
Oxadiazoles: Known for their anti-infective properties and structural resemblance.
Pyrimido[1,2-a]benzimidazoles: These compounds have similar polycyclic structures and are used in medicinal chemistry.
Uniqueness
1-(4-Nitrobenzoyl)-3,6-dioxohexahydropyridazine-4,5-diyl dibenzoate is unique due to its combination of a nitrobenzoyl group, a dioxohexahydropyridazine core, and dibenzoate moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
189500-24-1 |
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Molecular Formula |
C25H17N3O9 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
[5-benzoyloxy-1-(4-nitrobenzoyl)-3,6-dioxodiazinan-4-yl] benzoate |
InChI |
InChI=1S/C25H17N3O9/c29-21-19(36-24(32)16-7-3-1-4-8-16)20(37-25(33)17-9-5-2-6-10-17)23(31)27(26-21)22(30)15-11-13-18(14-12-15)28(34)35/h1-14,19-20H,(H,26,29) |
InChI Key |
LUMXYZIWKMGKND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)N(NC2=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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